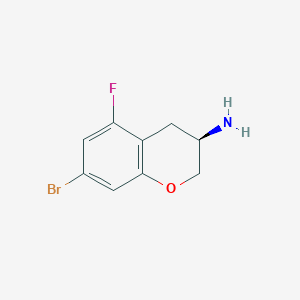
(R)-7-Bromo-5-fluorochroman-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Bromo-5-fluorochroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure of ®-7-Bromo-5-fluorochroman-3-amine adds unique chemical properties that can be exploited in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-5-fluorochroman-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a chroman derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-7-Bromo-5-fluorochroman-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
®-7-Bromo-5-fluorochroman-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Bromo-5-fluorochroman-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, ®-7-Bromo-5-fluorochroman-3-amine is investigated for its therapeutic potential. Preliminary studies suggest that it may have neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-7-Bromo-5-fluorochroman-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing neuroprotective benefits.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-fluorochroman-3-amine: Lacks the ®-configuration, which may affect its biological activity.
7-Bromo-5-chlorochroman-3-amine: Substitution of fluorine with chlorine can lead to different chemical properties and biological effects.
7-Bromo-5-fluorochroman-3-ol: The presence of a hydroxyl group instead of an amine group can significantly alter its reactivity and applications.
Uniqueness
®-7-Bromo-5-fluorochroman-3-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
(3R)-7-bromo-5-fluoro-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2/t6-/m1/s1 |
InChI Key |
PUXILIBOJNIDCY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C(=CC(=C2)Br)F)N |
Canonical SMILES |
C1C(COC2=C1C(=CC(=C2)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















